molecular formula C10H9F2NO3 B1418308 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid CAS No. 1153935-43-3

3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid

Cat. No. B1418308
M. Wt: 229.18 g/mol
InChI Key: KDCXZLAJPWEMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C10H9F2NO3 . It is a white crystalline powder . The CAS number for this compound is 1153935-43-3 .


Molecular Structure Analysis

The molecular structure of “3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” consists of a propanoic acid moiety linked to a 2,6-difluorophenyl group via a carbamoyl linkage . The molecular weight of this compound is 229.18 .


Physical And Chemical Properties Analysis

“3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Novel Opioid Antagonists

3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid, a structural analogue, has been utilized to create opioid antagonists by replacing the Tyr1 residue in enkephalin and dynorphin peptides. This modification yielded the first opioid peptide-derived antagonists lacking a phenolic hydroxyl group at the 1-position, demonstrating a novel approach to antagonist design without compromising potency (Lu et al., 2006).

Luminescent Metal Complexes

The compound has been employed in synthesizing luminescent complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Bi(III), indicating its versatility in forming coordination compounds. These complexes, characterized through various spectroscopic methods, exhibit notable luminescent properties, particularly with Bi(III) complexes, highlighting potential applications in materials science and optical technologies (Kanwal et al., 2020).

Bioisostere for Drug Design

3-(Aminomethyl)-2,6-difluorophenol, a bioisostere of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid, has been synthesized to explore the potential of the 2,6-difluorophenol moiety as a lipophilic substitute for carboxylic acids in drug molecules. This research provides insights into designing more lipophilic drug candidates that could potentially offer improved pharmacokinetic properties (Qiu et al., 1999).

Catalysis and Synthesis

Studies on the catalytic applications of mesoporous sulfonic acid catalysts for fatty acid esterification have shown that certain structural analogues of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid can significantly enhance reaction efficiencies. These findings open avenues for the substance's use in green chemistry and industrial synthesis processes, particularly in producing biodiesel and other esters (Pirez et al., 2012).

properties

IUPAC Name

4-(2,6-difluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCXZLAJPWEMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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